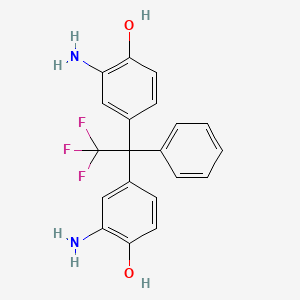
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane is an aromatic diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of amino and hydroxy groups on the phenyl rings, as well as a trifluoromethyl group attached to the central carbon atom. It is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane typically involves the reaction of 3-amino-4-hydroxybenzaldehyde with trifluoroacetophenone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure optimal yield and purity. After the reaction is complete, the product is isolated and purified using industrial-scale separation techniques such as distillation or filtration.
化学反应分析
Types of Reactions
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyimides and polybenzoxazoles, which are important materials in the production of high-performance polymers.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, including cancer.
Industry: Utilized in the production of advanced materials such as membranes and coatings with high thermal and chemical stability.
作用机制
The mechanism of action of 2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various applications.
相似化合物的比较
Similar Compounds
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
- 2,2-Bis(3-amino-4-hydroxyphenyl)pentafluoropropane
Uniqueness
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications.
属性
CAS 编号 |
144080-76-2 |
|---|---|
分子式 |
C20H17F3N2O2 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-amino-4-[1-(3-amino-4-hydroxyphenyl)-2,2,2-trifluoro-1-phenylethyl]phenol |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)19(12-4-2-1-3-5-12,13-6-8-17(26)15(24)10-13)14-7-9-18(27)16(25)11-14/h1-11,26-27H,24-25H2 |
InChI 键 |
KGRCUVXWCDKABN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)O)N)(C3=CC(=C(C=C3)O)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


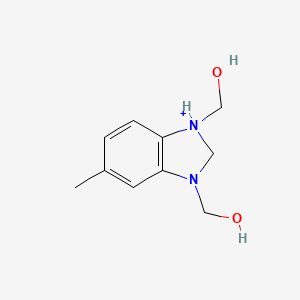


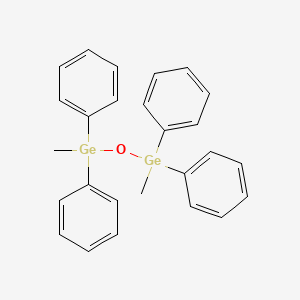
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
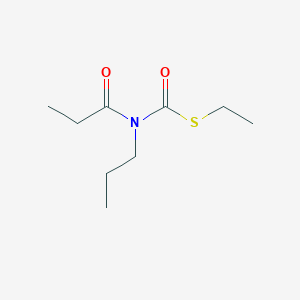
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)

![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)

![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
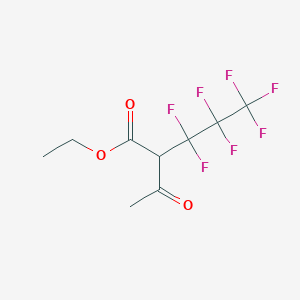

![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
